molecular formula C13H12N2O B14917483 4-(3-formyl-1H-indol-1-yl)butanenitrile

4-(3-formyl-1H-indol-1-yl)butanenitrile

Cat. No.: B14917483
M. Wt: 212.25 g/mol
InChI Key: PKIDGCHESPLRQY-UHFFFAOYSA-N
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Description

4-(3-formyl-1H-indol-1-yl)butanenitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound contains an indole ring system, which is a common structural motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole can then be further functionalized to introduce the formyl and nitrile groups.

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-formyl-1H-indol-1-yl)butanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-formyl-1H-indol-1-yl)butanenitrile involves its interaction with various molecular targets and pathways. The indole ring system can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The formyl and nitrile groups can also participate in chemical reactions within biological systems, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-formyl-1H-indol-1-yl)butanenitrile is unique due to the presence of both formyl and nitrile groups on the indole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other indole derivatives .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-(3-formylindol-1-yl)butanenitrile

InChI

InChI=1S/C13H12N2O/c14-7-3-4-8-15-9-11(10-16)12-5-1-2-6-13(12)15/h1-2,5-6,9-10H,3-4,8H2

InChI Key

PKIDGCHESPLRQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCC#N)C=O

Origin of Product

United States

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